3-methyl-9H-carbazol-2-ol

Antifungal Phytoalexin Bioautography

Researchers screening carbazole alkaloids for anti-neuroinflammatory or antifungal activity often encounter inconsistent potency across close structural analogs, leading to failed experiments. 3-Methyl-9H-carbazol-2-ol provides a validated, data-backed solution: • Anti-neuroinflammatory: Close derivatives show NO inhibition IC50 of 5.1-15.1 μM in microglial cells • Antifungal: Strong activity against Cladosporium herbarum, outperforming related pyranocarbazoles • Synthetic Utility: Key intermediate in Pd-catalyzed routes to pyrano[3,2-a]carbazole alkaloids (girinimbilol, heptaphylline) • Quality: Structure confirmed by X-ray crystallography; full NMR/HPLC characterization available

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
CAS No. 24224-30-4
Cat. No. B126310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-9H-carbazol-2-ol
CAS24224-30-4
Molecular FormulaC13H11NO
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1O)NC3=CC=CC=C32
InChIInChI=1S/C13H11NO/c1-8-6-10-9-4-2-3-5-11(9)14-12(10)7-13(8)15/h2-7,14-15H,1H3
InChIKeyZLOJFAGTWDOURE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-9H-carbazol-2-ol: Foundational Evidence


3-Methyl-9H-carbazol-2-ol (also known as 2-hydroxy-3-methylcarbazole) is a plant-derived (phyto) carbazole alkaloid [1] with the molecular formula C13H11NO and a molecular weight of 197.23 g/mol . It is a key member of the 3-methylcarbazole class, recognized for its diverse and significant biological activities [1]. This compound serves as a core building block for synthesizing more complex bioactive alkaloids and materials [2], with its structural identity definitively confirmed by X-ray crystallography .

3-Methyl-9H-carbazol-2-ol: Non-Interchangeability Rationale


Carbazole alkaloids are a highly diverse class of compounds with over 330 known derivatives, and their biological activities are exquisitely sensitive to specific substitution patterns [1]. Simple substitution, such as assuming the activity of 3-methyl-9H-carbazol-2-ol is representative of 3-methylcarbazole, can lead to significant experimental failure. Even within the same study, structural analogues exhibit vastly different potencies; for instance, in a 2020 study on nitric oxide (NO) inhibition, various simple carbazole alkaloids from the same plant showed IC50 values ranging over a full order of magnitude, from 5.1 to over 50 μM [2]. Furthermore, commercial alternatives like 9H-carbazol-2-ol (CAS 86-79-3) have distinct application profiles primarily in materials science, not as biological probes [3]. The evidence below demonstrates that 3-methyl-9H-carbazol-2-ol possesses a unique set of quantifiable, differentiated properties that cannot be inferred or substituted from other carbazole alkaloids.

3-Methyl-9H-carbazol-2-ol: Head-to-Head Evidence


Antifungal Activity Compared to Glycoborinine

In a comparative bioautographic assay against the fungus Cladosporium herbarum, 3-methyl-9H-carbazol-2-ol (referred to as 2-hydroxy-3-methylcarbazole) exhibited strong antifungal activity. This activity was qualitatively superior to that of the related pyranocarbazole derivative, glycoborinine, which showed only weak effects under identical assay conditions [1].

Antifungal Phytoalexin Bioautography

Nitric Oxide Inhibition by Scaffold Derivatives

A closely related derivative, 1-ethoxy-3-methyl-9H-carbazol-2-ol, which contains the core 3-methyl-9H-carbazol-2-ol scaffold, demonstrated potent nitric oxide (NO) inhibition in LPS-stimulated BV-2 microglial cells. This study provides a quantitative benchmark for the anti-inflammatory potential of the core scaffold, with the most active alkaloids in the study showing IC50 values ranging from 5.1 to 15.1 μM [1]. This potency is in stark contrast to other simple carbazole alkaloids isolated in the same study, which were essentially inactive (IC50 > 50 μM).

Anti-inflammatory Neuroinflammation Carbazole Alkaloids

Pd-Catalyzed Route to Pyrano[3,2-a]carbazoles

3-Methyl-9H-carbazol-2-ol (referred to as 2-hydroxy-3-methylcarbazole) is a critical intermediate enabled by a highly efficient, palladium-catalyzed construction of the carbazole skeleton [1]. This specific methodology provides a synthetic advantage for accessing this compound and its downstream products. The utility of this route was demonstrated by the straightforward synthesis of several complex carbazole alkaloids, including girinimbilol, heptaphylline, and bis(2-hydroxy-3-methylcarbazole) [2]. This positions 3-methyl-9H-carbazol-2-ol as a central hub in the synthesis of biologically relevant pyrano[3,2-a]carbazoles, a class of alkaloids with diverse activities.

Total Synthesis Palladium Catalysis Alkaloid Synthesis

3-Methyl-9H-carbazol-2-ol: Validated Applications


Neuroinflammation Drug Discovery

Based on the low-micromolar IC50 values (5.1–15.1 μM) demonstrated by its close structural derivative in inhibiting nitric oxide (NO) production in microglial cells [1], 3-methyl-9H-carbazol-2-ol is a well-justified starting point or reference standard for research into novel anti-neuroinflammatory agents. This application is supported by the broader literature identifying 3-methylcarbazole derivatives as potential therapeutics for neurodegenerative diseases [2]. Procuring this specific scaffold is a strategic decision informed by quantitative potency data, unlike a random screen of uncharacterized carbazole analogs.

Building Block for Bioactive Alkaloid Libraries

The compound's established role as a key intermediate in a palladium-catalyzed synthetic route to pyrano[3,2-a]carbazole alkaloids [3] makes it an essential procurement item for synthetic chemistry groups. Using 3-methyl-9H-carbazol-2-ol as a starting material enables the efficient production of structurally complex and biologically significant alkaloids like girinimbilol and heptaphylline [4], providing a defined, high-value application that generic carbazole compounds cannot fulfill.

Antifungal Agent & Phytoalexin Research

Direct comparative evidence confirms that 3-methyl-9H-carbazol-2-ol exhibits strong antifungal activity against Cladosporium herbarum, in contrast to the weak activity of the related pyranocarbazole glycoborinine [5]. This positions the compound as a validated, potent phytoalexin scaffold. For researchers investigating natural product-based antifungals, this evidence provides a strong rationale for selecting 3-methyl-9H-carbazol-2-ol over less active or uncharacterized carbazole derivatives.

Authenticated Reference Standard for Natural Product Chemistry

As a naturally occurring alkaloid isolated from Murraya koenigii and other Rutaceae plants [6], and with its structure verified by X-ray crystallography , 3-methyl-9H-carbazol-2-ol serves as a critical analytical standard. Its distinct spectral fingerprint, available in databases like SpectraBase [7], and the availability of high-purity material with full NMR/HPLC characterization , make it essential for dereplication studies, metabolomics, and quality control of plant extracts, ensuring accurate identification and quantification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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